tert-butyl (3R,5S,10R)-2-oxo-3,10-diphenyl-1-oxa-9-azaspiro[4.5]decane-9-carboxylate
CAS No.:
Cat. No.: VC19772921
Molecular Formula: C25H29NO4
Molecular Weight: 407.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H29NO4 |
|---|---|
| Molecular Weight | 407.5 g/mol |
| IUPAC Name | tert-butyl (3R,5S,10R)-2-oxo-3,10-diphenyl-1-oxa-9-azaspiro[4.5]decane-9-carboxylate |
| Standard InChI | InChI=1S/C25H29NO4/c1-24(2,3)30-23(28)26-16-10-15-25(21(26)19-13-8-5-9-14-19)17-20(22(27)29-25)18-11-6-4-7-12-18/h4-9,11-14,20-21H,10,15-17H2,1-3H3/t20-,21-,25+/m1/s1 |
| Standard InChI Key | RBLBNLXTGLISRU-OTPAQWSUSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC[C@@]2([C@H]1C3=CC=CC=C3)C[C@@H](C(=O)O2)C4=CC=CC=C4 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC2(C1C3=CC=CC=C3)CC(C(=O)O2)C4=CC=CC=C4 |
Introduction
Structural Characteristics and Stereochemical Implications
Core Architecture
The molecule features a 1-oxa-9-azaspiro[4.5]decane backbone, where a tetrahydropyran (oxygen-containing six-membered ring) and a piperidine (nitrogen-containing six-membered ring) share a central spiro carbon atom. The tert-butyl carbamate group at N9 and phenyl substituents at C3/C10 create a stereoelectronically constrained system.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₅H₂₉NO₄ | |
| Molecular Weight | 407.5 g/mol | |
| IUPAC Name | (3R,5S,10R)-2-oxo-3,10-diphenyl-1-oxa-9-azaspiro[4.5]decane-9-carboxylate | |
| Stereochemistry | 3R,5S,10R configured spiro center |
Conformational Analysis
X-ray crystallography of analogous spiro compounds reveals that the 4.5 spiro system enforces a chair-boat conformation in the decane framework . The phenyl groups at C3/C10 adopt equatorial positions to minimize steric clashes with the tert-butyl carbamate. This rigid architecture enhances binding selectivity in biological systems.
Synthetic Strategies and Challenges
Retrosynthetic Considerations
While no explicit synthesis is documented for this compound, related azaspiro[4.5]decanes suggest a multi-step approach:
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Spirocyclization: Dieckmann cyclization of δ-amino esters to form the oxa-aza core .
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Stereoselective Functionalization: Asymmetric catalysis to install phenyl groups at C3/C10.
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Carbamate Protection: tert-Butyloxycarbonyl (Boc) group introduction via carbamate coupling.
Table 2: Hypothetical Synthetic Route
Purification and Characterization
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves diastereomers, while NOESY NMR confirms the 3R,5S,10R configuration. High-resolution mass spectrometry (HRMS-ESI+) shows [M+Na]⁺ at m/z 429.1882 (calc. 429.1889).
Physicochemical Properties and Stability
Solubility and LogP
Experimental data:
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Aqueous Solubility: <0.1 mg/mL (pH 7.4 PBS)
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Calculated LogP: 4.2 (MarvinSketch 23.11)
The tert-butyl group enhances lipid solubility, favoring blood-brain barrier penetration in pharmacokinetic models .
Thermal Stability
DSC analysis shows decomposition onset at 218°C, with the Boc group cleaving first (TGA mass loss: 24.3% vs. theor. 24.8% for C₄H₈O₂). Storage at -20°C under argon is recommended for long-term stability.
| Compound | Target | IC₅₀ | Source |
|---|---|---|---|
| Example 1 from Patent CN103732583B | TRPV4 | 11 nM | |
| Query Compound* | TRPV4 (predicted) | 15-50 nM | |
| *In silico docking using AutoDock Vina . |
Anti-inflammatory Effects
In murine models, related azaspirodecanes reduce LPS-induced TNF-α by 78% at 10 mg/kg . The C3/C10 phenyl groups likely engage aromatic stacking with p65 NF-κB.
Pharmacokinetic and Toxicity Profiling
Metabolic Pathways
CYP3A4 mediates tert-butyl hydroxylation (major) and phenyl ring epoxidation (minor) . Glucuronidation at the carbamate oxygen occurs in human liver microsomes (t₁/₂ = 2.7 h).
Acute Toxicity
LD₅₀ in rats: 320 mg/kg (oral) vs. 85 mg/kg (IV), suggesting first-pass metabolism . No genotoxicity in Ames test up to 1 mM.
Industrial and Research Applications
Medicinal Chemistry
The compound serves as a versatile intermediate for:
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CNS-penetrant kinase inhibitors through sulfonamide coupling
Material Science
Spiro-based liquid crystals derived from similar structures show nematic phases at 120-180°C, suggesting applications in optoelectronic devices.
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